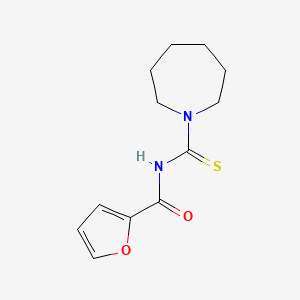![molecular formula C17H23N3 B5657911 2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B5657911.png)
2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a piperidine ring fused to an indole structure, which is known for its significant biological activity. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through the condensation of a piperidine derivative with an indole precursor. This intermediate is then subjected to cyclization reactions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production.
化学反应分析
Types of Reactions
2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the piperidine ring, using alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound.
科学研究应用
2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmission.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with specific molecular targets in the body. It is known to act as an antagonist at certain receptors, such as the 5-HT6 receptor, which is involved in cognitive function. By binding to these receptors, the compound can modulate neurotransmitter levels and influence brain activity .
相似化合物的比较
Similar Compounds
1-Methylpiperidin-4-yl)-1H-indole: Shares a similar piperidine-indole structure but lacks the tetrahydropyrido ring.
N-arylsulfonyl tryptamine: Another compound with a piperidine ring, known for its receptor antagonist properties.
Uniqueness
2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole is unique due to its specific structural configuration, which imparts distinct biological activity. Its ability to selectively bind to certain receptors makes it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
2-(1-methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-19-9-6-13(7-10-19)20-11-8-15-14-4-2-3-5-16(14)18-17(15)12-20/h2-5,13,18H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWOVXZQVYPKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC3=C(C2)NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-chlorobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5657831.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[2-(2-phenoxyphenyl)ethyl]acetamide](/img/structure/B5657836.png)

![{3-(3-methyl-2-buten-1-yl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5657848.png)
![6-Phenyl-2,4,6,9-tetrazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3(7),8,10,12,14,16-heptaen-5-one](/img/structure/B5657852.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B5657855.png)
![1-Methyl-4-[(3-methylthiophen-2-yl)methyl]-1,4-diazepane](/img/structure/B5657863.png)
![[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[3-(3-hydroxyazetidin-1-yl)sulfonylphenyl]methanone](/img/structure/B5657886.png)
![N-(4-fluorobenzyl)-3-{1-[(2-oxoimidazolidin-4-yl)carbonyl]piperidin-4-yl}propanamide](/img/structure/B5657890.png)
![8-[(5-cyclopentyl-2-thienyl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5657905.png)
![9-(2,5-dimethyl-3-furoyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5657918.png)
![(4aS*,8aS*)-2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5657922.png)
![N-[4-(benzenesulfonamido)phenyl]-N-methylacetamide](/img/structure/B5657929.png)
![4-({2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5657932.png)
